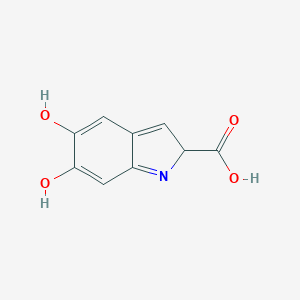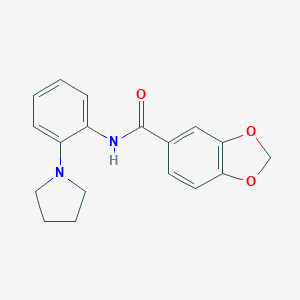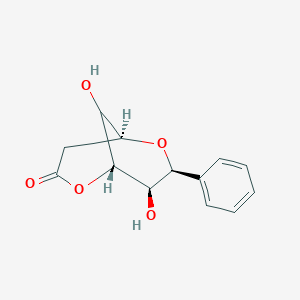
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid, commonly known as 5-Hydroxyindole-2-carboxylic acid (HICA), is a metabolite of the essential amino acid, leucine. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway and has been shown to have potential benefits in muscle recovery and growth.
Wirkmechanismus
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid activates the mTOR signaling pathway, which is responsible for regulating protein synthesis and cell growth. It also has anti-catabolic properties, meaning it can prevent muscle breakdown and promote muscle growth.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle strength and endurance, reduce muscle damage and soreness, and improve overall muscle function. It has also been shown to promote fat loss and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid in lab experiments include its potent activation of the mTOR signaling pathway and its potential benefits in muscle recovery and growth. However, limitations include the need for further research to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
Future research on (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid could focus on its potential applications in sports nutrition, as well as its effects on other physiological processes such as bone health and wound healing. Additionally, further studies could investigate the potential side effects of this compound and its safety for long-term use.
Synthesemethoden
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid can be synthesized from leucine through the action of the enzyme leucine oxidase. It can also be synthesized through the reduction of 5-hydroxyindole-2-carboxylic acid lactone using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid has been the subject of numerous scientific studies due to its potential benefits in muscle recovery and growth. It has been shown to increase protein synthesis, decrease muscle damage and soreness, and improve overall muscle function.
Eigenschaften
CAS-Nummer |
138230-21-4 |
|---|---|
Molekularformel |
C8H7BrN2O |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
5,6-dihydroxy-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,6,11-12H,(H,13,14) |
InChI-Schlüssel |
FTKNNPWNZZDWLM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=CC2=NC1C(=O)O)O)O |
Kanonische SMILES |
C1=C2C=C(C(=CC2=NC1C(=O)O)O)O |
Synonyme |
quinone methide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)



![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)




![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)